1,1'-(Phenylphosphoryl)bis(3,5-dimethyl-1H-pyrazole)
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Overview
Description
Phenylbis(3,5-dimethyl-1H-pyrazole-1-yl)phosphine oxide is a complex organic compound that belongs to the class of pyrazoles Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenylbis(3,5-dimethyl-1H-pyrazole-1-yl)phosphine oxide typically involves the reaction of 3,5-dimethylpyrazole with phenylphosphine oxide. The reaction is carried out under controlled conditions, often involving the use of catalysts to facilitate the formation of the desired product. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the compound .
Industrial Production Methods
In an industrial setting, the production of Phenylbis(3,5-dimethyl-1H-pyrazole-1-yl)phosphine oxide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification and crystallization to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Phenylbis(3,5-dimethyl-1H-pyrazole-1-yl)phosphine oxide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often facilitated by specific reagents and conditions that promote the desired transformation .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as chromium trioxide or hydrogen peroxide can be used to oxidize the compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often employed.
Substitution: Substitution reactions may involve the use of halogenating agents or nucleophiles to replace specific functional groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can result in the formation of various substituted pyrazole derivatives .
Scientific Research Applications
Phenylbis(3,5-dimethyl-1H-pyrazole-1-yl)phosphine oxide has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of Phenylbis(3,5-dimethyl-1H-pyrazole-1-yl)phosphine oxide involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that can catalyze various chemical reactions. Additionally, its biological activities may be attributed to its ability to interact with cellular targets, leading to specific biochemical effects .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylpyrazole: A simpler pyrazole derivative with similar structural features.
Phenylphosphine oxide: A related compound that shares the phosphine oxide functional group.
Pyrazolo[1,5-a]pyrimidines: Compounds with a similar pyrazole core but different structural modifications.
Uniqueness
Phenylbis(3,5-dimethyl-1H-pyrazole-1-yl)phosphine oxide is unique due to its combination of pyrazole and phosphine oxide moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
63295-35-2 |
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Molecular Formula |
C16H19N4OP |
Molecular Weight |
314.32 g/mol |
IUPAC Name |
1-[(3,5-dimethylpyrazol-1-yl)-phenylphosphoryl]-3,5-dimethylpyrazole |
InChI |
InChI=1S/C16H19N4OP/c1-12-10-14(3)19(17-12)22(21,16-8-6-5-7-9-16)20-15(4)11-13(2)18-20/h5-11H,1-4H3 |
InChI Key |
ZTMLAQMZKSLBQR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1P(=O)(C2=CC=CC=C2)N3C(=CC(=N3)C)C)C |
Origin of Product |
United States |
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